10-Hour Half-Life Temperature: Methyl-Substituted t-Hexyl Peroxyketal vs. Unsubstituted Analog
The 10-hour half-life temperature (T₁₀) of 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane (PERHEXA TMH) is 86.7°C, which is 0.4°C lower than the 87.1°C recorded for its non-methylated structural analog 1,1-bis(t-hexylperoxy)cyclohexane (PERHEXA HC) [1]. This small but consistent downward shift indicates that the 3,3,5-trimethyl substitution on the cyclohexane ring modestly accelerates thermal decomposition relative to the unsubstituted ring system.
| Evidence Dimension | 10-hour half-life temperature (T₁₀) |
|---|---|
| Target Compound Data | 86.7°C (PERHEXA TMH; CAS 104066-39-9) |
| Comparator Or Baseline | 87.1°C (PERHEXA HC; 1,1-bis(t-hexylperoxy)cyclohexane; CAS 27215-08-3) |
| Quantified Difference | 0.4°C lower for target compound |
| Conditions | Half-life data reported in identical organic peroxide context within the same patent disclosure (US20160272854A1); no divergent solvent or concentration conditions indicated between the two entries. |
Why This Matters
A 0.4°C lower T₁₀ translates into a measurably shorter pot life and faster onset of radical generation at any given isothermal processing temperature, which can reduce cycle time in thermoplastic elastomer crosslinking or adhesive curing operations where precise thermal budget control is critical.
- [1] Wakioka, S. et al. Adhesive for Mounting Electronic Component and Adhesive Film for Mounting Flip Chip. U.S. Patent Application US20160272854A1, filed February 27, 2015, published September 22, 2016. View Source
